molecular formula C10H18O4 B2657655 Ethyl 3-(tert-butoxycarbonyl)propanoate CAS No. 1503560-79-9

Ethyl 3-(tert-butoxycarbonyl)propanoate

Cat. No.: B2657655
CAS No.: 1503560-79-9
M. Wt: 202.25
InChI Key: OIGBEEVUQIGUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(tert-butoxycarbonyl)propanoate is an organic compound commonly used in synthetic organic chemistry. It is characterized by the presence of an ethyl ester group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(tert-butoxycarbonyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(tert-butoxycarbonyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct introduction of the tert-butoxycarbonyl group into a propanoic acid derivative using tert-butyl chloroformate and a base such as triethylamine. This reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(tert-butoxycarbonyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-(tert-butoxycarbonyl)propanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(tert-butoxycarbonyl)propanoate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of ethyl 3-(tert-butoxycarbonyl)propanoate primarily involves its role as a protecting group. The Boc group protects functional groups such as amines during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(tert-butoxycarbonyl)amino)propanoate
  • Methyl 3-(tert-butoxycarbonyl)propanoate
  • 3-(tert-butoxycarbonyl)propanoic acid

Uniqueness

This compound is unique due to its combination of an ethyl ester and a Boc protecting group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of solubility and reactivity that is advantageous in various chemical processes .

Properties

IUPAC Name

4-O-tert-butyl 1-O-ethyl butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-13-8(11)6-7-9(12)14-10(2,3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGBEEVUQIGUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.